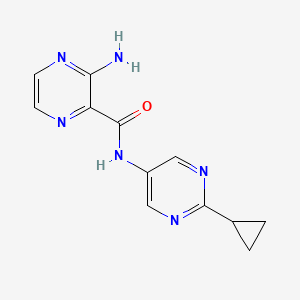
3-amino-N-(2-cyclopropylpyrimidin-5-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(2-cyclopropylpyrimidin-5-yl)pyrazine-2-carboxamide is a compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a pyrazine ring substituted with an amino group and a carboxamide group, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-cyclopropylpyrimidin-5-yl)pyrazine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate methyl ester, which is then subjected to various reactions to produce the final compound . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase yields .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-cyclopropylpyrimidin-5-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of substituted pyrazine derivatives .
Scientific Research Applications
3-amino-N-(2-cyclopropylpyrimidin-5-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial and antifungal properties.
Medicine: Research has shown potential anticancer activity, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-cyclopropylpyrimidin-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids in microbial cells . The exact pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives such as 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide and various N-substituted 3-aminopyrazine-2-carboxamides .
Uniqueness
What sets 3-amino-N-(2-cyclopropylpyrimidin-5-yl)pyrazine-2-carboxamide apart is its unique combination of a cyclopropyl group and a pyrimidinyl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-amino-N-(2-cyclopropylpyrimidin-5-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c13-10-9(14-3-4-15-10)12(19)18-8-5-16-11(17-6-8)7-1-2-7/h3-7H,1-2H2,(H2,13,15)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUWDQGHMNGUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7177894.png)
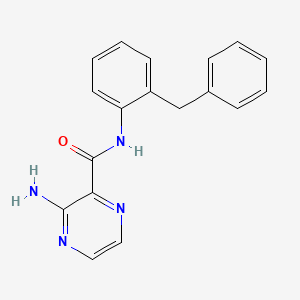
![3-amino-N-[3-(3-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7177937.png)
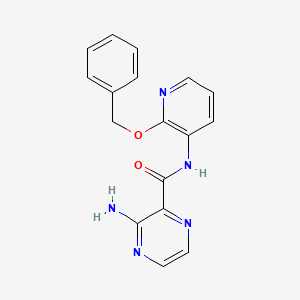
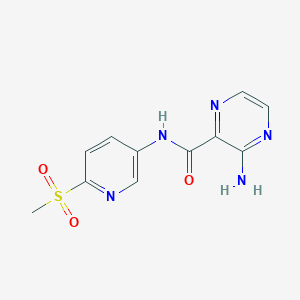
![3-amino-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7177940.png)
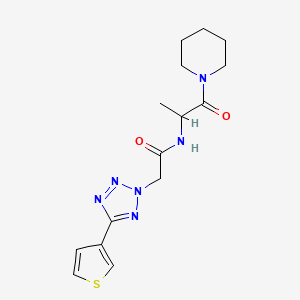
![3-amino-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7177945.png)
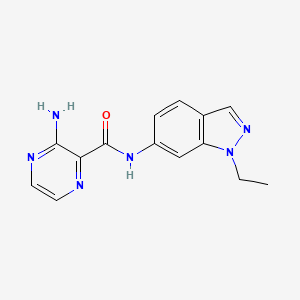
![(2-Methyl-4-propan-2-ylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B7177967.png)
![(3-Aminopyrazin-2-yl)-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7177989.png)
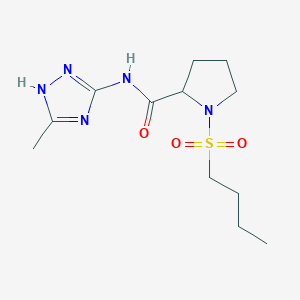
![3-amino-N-[phenyl(pyridin-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7177998.png)

